molecular formula C14H13F2NO B6180937 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 2613383-99-4

4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine

Cat. No. B6180937
CAS RN: 2613383-99-4
M. Wt: 249.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(Difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine (DFMB) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of biphenyl and has been found to possess a wide range of biological activities. DFMB has been studied for its potential applications in a variety of areas, including drug discovery, cancer research, and biochemistry.

Scientific Research Applications

4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has been studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has been studied for its potential to inhibit certain enzymes involved in the synthesis of important biomolecules, such as fatty acids, lipids, and proteins. 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has also been studied for its potential to modulate the activity of certain genes and proteins.

Mechanism of Action

The mechanism of action of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine is not fully understood. However, it is believed that 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine interacts with certain proteins in the cell, resulting in the inhibition of certain enzymes involved in the synthesis of important biomolecules. In addition, 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has been found to bind to certain receptors in the cell, resulting in the activation of certain genes and proteins.
Biochemical and Physiological Effects
4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has been found to possess a range of biochemical and physiological effects. In laboratory studies, 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has been found to inhibit the growth of cancer cells and reduce the spread of cancer cells. In addition, 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has been found to possess anti-inflammatory and anti-viral properties. It has also been found to modulate the activity of certain genes and proteins, as well as inhibit certain enzymes involved in the synthesis of important biomolecules.

Advantages and Limitations for Lab Experiments

4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine is relatively stable and can be stored for extended periods of time. One limitation is that the mechanism of action of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine is not fully understood, which can make it difficult to predict the effects of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine on a given system.

Future Directions

The potential applications of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine are vast and there are numerous future directions that can be explored. One potential direction is to further investigate the mechanism of action of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine and its effects on various biological systems. In addition, further research could be conducted to investigate the potential therapeutic applications of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine, such as its use in cancer therapy. Finally, further research could be conducted to investigate the potential of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine to modulate the activity of certain genes and proteins.

Synthesis Methods

4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine can be synthesized through a number of different methods. One method involves the reaction of 4-bromo-5-methyl-[1,1'-biphenyl]-3-amine with N,N-difluoromethylformamide. This reaction results in the formation of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine, which can then be isolated and purified. Another method involves the reaction of 4-bromo-2-fluoro-5-methyl-[1,1'-biphenyl]-3-amine with N,N-difluoromethylformamide. This reaction also results in the formation of 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine, which can then be isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine' involves the introduction of a difluoromethoxy group and a methyl group onto a biphenyl ring, followed by the conversion of the ketone group to an amine group.", "Starting Materials": [ "4-bromo-1,1'-biphenyl", "methylmagnesium bromide", "copper(I) iodide", "1,4-difluorobenzene", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ammonium chloride" ], "Reaction": [ "4-bromo-1,1'-biphenyl is reacted with methylmagnesium bromide in the presence of copper(I) iodide to form 4-methyl-1,1'-biphenyl.", "1,4-difluorobenzene is reacted with sodium hydride to form 1,4-difluorobenzene diolate, which is then reacted with methyl iodide to form 4-(difluoromethoxy)toluene.", "4-methyl-1,1'-biphenyl is reacted with 4-(difluoromethoxy)toluene in the presence of sodium borohydride to form 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-ol.", "4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-ol is reacted with acetic acid and hydrochloric acid to form 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-acetate.", "4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-acetate is reacted with sodium hydroxide and ammonium chloride to form 4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine." ] }

CAS RN

2613383-99-4

Molecular Formula

C14H13F2NO

Molecular Weight

249.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.